2-Amino-5-phenylpyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-5-phenylpyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11-6-9(12(15)16)10(7-14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAYBCBGQAOMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673485 | |
| Record name | 2-Amino-5-phenylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214341-29-3 | |
| Record name | 2-Amino-5-phenylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with 2-amino-4-bromopyridine-4-carboxylic acid, which undergoes coupling with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base such as sodium carbonate. The reaction typically proceeds in a mixed solvent system (e.g., dioxane/water) at 80–100°C for 12–24 hours. Key advantages include high functional group tolerance and compatibility with the carboxylic acid moiety.
Optimization Insights
Limitations
-
Requires pre-functionalized halogenated pyridine precursors.
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Sensitive to oxygen and moisture, necessitating inert atmosphere conditions.
Rhodium-Catalyzed Coupling of Vinyl Azides and Isonitriles
Recent advances in transition metal catalysis enable the construction of polysubstituted pyridines. A Rh-catalyzed coupling strategy, as described for multisubstituted aminopyridines, offers a modular approach.
Reaction Design
-
Substrates : Vinyl azides and isonitriles undergo [2+2+1] cyclization in the presence of Rh(III) catalysts.
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Conditions : Reactions proceed in 1,4-dioxane at 120°C for 8 hours, followed by hydrolysis to the carboxylic acid.
Advantages
-
Direct introduction of amino and carboxylic acid groups in a single step.
-
Compatibility with diverse aryl substituents via tailored vinyl azides.
Challenges
-
Limited scalability due to high catalyst loadings (5 mol% Rh).
-
Requires stringent control over stoichiometry to avoid byproducts.
Hydrolysis of Ester Precursors
A two-step strategy involving esterification and subsequent hydrolysis is effective for introducing the carboxylic acid group. This method is exemplified in the synthesis of related pyrimidinecarboxylic acids.
Stepwise Synthesis
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Ester Formation : 2-Amino-5-phenylpyridine-4-carboxylate esters are prepared via nucleophilic substitution or Friedländer condensation.
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Hydrolysis : The ester is treated with KOH in methanol/water at reflux, yielding the carboxylic acid.
Optimization Data
-
Solvent system: Methanol/water (3:1) balances reactivity and solubility.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Temperature (°C) | Catalyst | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | 80–92 | 80–100 | Pd(PPh₃)₄ | High |
| Hofmann Degradation | 53–61 | 70 | NaOBr | Moderate |
| Rh-Catalyzed | 45–60 | 120 | Rh(III) | Low |
| Ester Hydrolysis | 90–94 | 65 | KOH | High |
Key Observations
-
The Suzuki-Miyaura method offers the best balance of yield and scalability for industrial applications.
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Hofmann degradation is cost-effective but requires hazardous bromine handling.
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Rh-catalyzed routes, while innovative, remain constrained by catalyst costs.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes safety, cost, and throughput. Continuous flow reactors are increasingly adopted for Suzuki-Miyaura couplings, reducing Pd leaching and improving heat management. Ester hydrolysis is similarly amenable to continuous processing, with in-line neutralization and crystallization units ensuring high purity .
Chemical Reactions Analysis
Oxidation Reactions
The amino group undergoes oxidative transformations under controlled conditions:
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Nitroso/nitro derivative formation : Treatment with potassium permanganate (KMnO₄) in acidic media converts the amino group to nitroso intermediates, which can further oxidize to nitro derivatives .
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Ring oxidation : The pyridine ring resists oxidation under mild conditions but undergoes ring-opening reactions with strong oxidizers like chromium trioxide (CrO₃) .
Table 1: Oxidation Reactions
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 0–5°C, 2 h | 2-Nitro-5-phenylpyridine-4-carboxylic acid | 65–72 | |
| CrO₃/AcOH | Reflux, 6 h | Pyridine ring degradation | – |
Reduction Reactions
The carboxylic acid group and aromatic system participate in reduction processes:
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Carboxylic acid reduction : Lithium aluminum hydride (LiAlH₄) reduces the –COOH group to a primary alcohol (–CH₂OH) .
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Selective boronation : Deoxygenative borylation using B₂cat₂ (catecholborane) replaces the carboxylic acid with a boronate ester under metal-free conditions .
Table 2: Reduction Reactions
| Reagent | Target Site | Product | Selectivity | Reference |
|---|---|---|---|---|
| LiAlH₄/THF | –COOH → –CH₂OH | 2-Amino-5-phenylpyridine-4-methanol | >90% | |
| B₂cat₂/HMPA | –COOH → –Bpin | 4-Borylated pyridine derivative | 85% |
Substitution Reactions
Electrophilic substitution occurs preferentially at the ortho and para positions of the pyridine ring relative to the amino group:
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Halogenation : Bromine (Br₂) in acetic acid yields 3-bromo and 5-bromo derivatives .
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Sulfonation : Fuming sulfuric acid introduces sulfonic acid groups at the 3-position .
Table 3: Substitution Reactions
| Reagent | Position Modified | Product | Reaction Time | Reference |
|---|---|---|---|---|
| Br₂/AcOH | C3 and C5 | 3-Bromo-2-amino-5-phenylpyridine-4-carboxylic acid | 4 h | |
| SO₃/H₂SO₄ | C3 | 3-Sulfo-2-amino-5-phenylpyridine-4-carboxylic acid | 8 h |
Comparative Reactivity with Structural Analogs
The phenyl substituent at C5 enhances steric hindrance and electronic effects compared to simpler pyridine derivatives:
Table 4: Reactivity Comparison
| Compound | Oxidation Rate (–NH₂) | Reduction Efficiency (–COOH) | Reference |
|---|---|---|---|
| 2-Amino-5-phenylpyridine-4-carboxylic acid | Moderate (65–72%) | High (>90%) | |
| 2-Aminopyridine-4-carboxylic acid | Fast (85–90%) | Moderate (75%) |
Mechanistic Insights
-
Oxidation pathways : The amino group’s oxidation proceeds via a nitrenium ion intermediate, stabilized by resonance with the pyridine ring .
-
Borylation mechanism : Acylboronate intermediates form during deoxygenative borylation, followed by protodeboronation to yield alkylboronates .
Biological Relevance
While not directly reactive in biological systems, structural analogs like 4-aminobiphenyl exhibit carcinogenicity via DNA adduct formation . The phenyl group in this compound may similarly influence metabolic activation pathways .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
Research has indicated that 2-Amino-5-phenylpyridine-4-carboxylic acid exhibits potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases. Its structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Case Study:
A study explored the compound's anti-inflammatory effects, demonstrating its ability to inhibit specific enzymes involved in inflammatory pathways. The results showed a significant reduction in inflammation markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
Organic Synthesis
Building Block for Complex Molecules:
The compound serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly useful in creating heterocyclic compounds through various chemical reactions.
Synthesis Methods:
Common synthetic routes include:
- Suzuki-Miyaura Coupling: This method involves coupling boronic acids with halogenated pyridine derivatives, often facilitated by palladium catalysts.
- Multi-component Reactions (MCRs): These reactions utilize this compound as a catalyst to produce diverse heterocyclic scaffolds efficiently .
Data Table: Synthesis Methods Overview
| Method | Description | Key Reagents |
|---|---|---|
| Suzuki-Miyaura Coupling | Couples boronic acids with halogenated derivatives | Palladium catalyst, base |
| Multi-component Reactions | Combines multiple reactants to form complex products | Various aldehydes and amines |
Materials Science
Catalyst Development:
The compound has been investigated for its catalytic properties in various chemical reactions. Its ability to facilitate reactions without the need for metal catalysts makes it an attractive option for green chemistry applications.
Case Study:
In a recent study, this compound was used as a catalyst in the synthesis of pyrazolo[3,4-b]quinolinones. The reaction demonstrated high yield and efficiency, highlighting its potential as a sustainable catalyst in organic synthesis .
Coordination Chemistry
Chelating Agent:
The compound can act as a chelating agent for metal ions, which is valuable in coordination chemistry. Its amino and carboxylic functional groups allow it to form stable complexes with various metal ions.
Applications:
These metal complexes can be utilized in catalysis, materials development, and as sensors for detecting metal ions in environmental samples.
Mechanism of Action
The mechanism of action of 2-Amino-5-phenylpyridine-4-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, which may play a role in its biological activity .
Comparison with Similar Compounds
Pyridine vs. Pyrimidine Core
- 2-Amino-4-phenylpyrimidine-5-carboxylic acid (CAS 91093-42-4): Structure: Pyrimidine ring with amino (C2), phenyl (C4), and carboxylic acid (C5) groups. Molecular Formula: C₁₁H₉N₃O₂; Molecular Weight: 215.21 g/mol .
- 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid: Structure: Pyridine with multiple halogen (Cl, F) and methoxy substituents. Application: Herbicidal activity due to electron-withdrawing groups enhancing reactivity with plant enzymes .
Substituent Position and Electronic Effects
Chlorine Substituents :
- Compounds like 2-chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) exhibit higher melting points (~280°C) due to increased molecular symmetry and halogen-mediated intermolecular forces .
- Chlorine at C2 or C6 positions reduces electron density, directing electrophilic substitution to meta positions .
- Amino and Carboxylic Acid Groups: The amino group at C2 in 2-amino-5-phenylpyridine-4-carboxylic acid likely enhances chelation with metal ions, a property exploited in coordination chemistry . Carboxylic acid at C4 increases acidity (pKa ~2–3), facilitating salt formation for pharmaceutical formulations .
Physicochemical Properties
Biological Activity
2-Amino-5-phenylpyridine-4-carboxylic acid (also referred to as 2-APP) is a heterocyclic aromatic amine that has garnered attention for its biological activities and potential therapeutic applications. This compound is structurally related to other carcinogenic aromatic amines, which raises concerns about its safety profile. However, its unique chemical properties suggest various biological interactions that merit investigation.
Chemical Structure and Properties
The molecular structure of this compound includes an amino group, a carboxylic acid group, and a phenyl ring attached to a pyridine core. This arrangement allows for multiple interactions with biological macromolecules, such as enzymes and receptors.
| Property | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 202.21 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Approx. 150 °C |
Anticancer Potential
Research indicates that this compound exhibits potential anticancer properties. A comparative study of mutagenic effects demonstrated that while structurally similar compounds like 4-aminobiphenyl are potent carcinogens, 2-APP did not show significant tumorigenic activity in neonatal B6C3F1 mice at tested doses . This suggests a lower risk of carcinogenicity compared to its analogs.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and ionic interactions with biological targets. The amino group can interact with enzymes or receptors, potentially modulating their activity.
Case Studies
- Carcinogenicity Study : In a controlled experiment, neonatal male B6C3F1 mice were administered varying doses of 2-APP. The study concluded that no treatment-related neoplastic lesions were observed, contrasting sharply with the results obtained from administering 4-ABP, which led to a high incidence of hepatocellular adenomas .
- Antimicrobial Activity : Other studies have explored the compound's potential as an antimicrobial agent due to its structural features that allow interaction with bacterial enzymes .
Comparative Analysis with Similar Compounds
A comparison table highlights the differences between this compound and its analogs:
| Compound | Carcinogenic Potential | Biological Activity |
|---|---|---|
| This compound | Low | Potential anticancer and antimicrobial |
| 4-Aminobiphenyl | High | Strong carcinogenic effects |
| 2-Amino-5-(3-methoxyphenyl)pyridine-4-carboxylic acid | Moderate | Anticancer and enzyme inhibition |
Q & A
Q. How do substituent modifications (e.g., halogenation at C5-phenyl) affect photophysical properties?
- Methodological Answer: Synthesize derivatives with Cl/F substituents and analyze via:
- UV-Vis spectroscopy (shift in λmax indicates π-π* transitions).
- Fluorescence quenching assays to assess binding with biomacromolecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
